![molecular formula C17H21NO3S B2370202 N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 712316-24-0](/img/structure/B2370202.png)
N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as Ebselen, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. Ebselen is a seleno-organic compound that contains a selenium atom covalently bonded to an aromatic ring. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Fluorescent Properties and Metal Complex Formation
- N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide and its analogs have been studied for their ability to form fluorescent complexes with metals, particularly Zn(II). These compounds exhibit a bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), indicating potential applications in fluorescence-based detection and analysis of zinc and other metals (Kimber et al., 2003).
Synthesis and Structural Analysis
- The synthesis and crystal structure of various sulfonamide derivatives have been explored, focusing on their chemical properties and potential applications in materials science and pharmaceuticals. This includes studies on N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide and related compounds (Zhang et al., 2010).
Catalysis and Reaction Efficiency
- Research has been conducted on the use of sulfonamide compounds, including N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide, as catalysts in various chemical reactions. These studies are aimed at improving the efficiency and selectivity of chemical processes, such as cyanation reactions and ethylene oligomerization (Mote et al., 2021).
Antibacterial and Antimicrobial Properties
- Some studies have investigated the antibacterial and antimicrobial properties of sulfonamides, including N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide. These compounds have shown effectiveness against a range of pathogenic bacteria, suggesting potential applications in the treatment of various infections (Ahmad & Farrukh, 2012).
Mechanism of Action
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-14-8-6-7-13(3)17(14)18-22(19,20)16-11-12(2)9-10-15(16)21-4/h6-11,18H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIORRUHHCUFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=CC(=C2)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
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